molecular formula C8H8F2OS B3041171 3-(Difluoromethylthio)benzyl alcohol CAS No. 261944-22-3

3-(Difluoromethylthio)benzyl alcohol

Cat. No. B3041171
CAS RN: 261944-22-3
M. Wt: 190.21 g/mol
InChI Key: YFGYPJWQSXQCCF-UHFFFAOYSA-N
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Description

3-(Difluoromethylthio)benzyl alcohol is an organic compound that contains a total of 20 bonds. It consists of 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group (which classifies it as an alcohol), and 1 sulfide .


Synthesis Analysis

The synthesis of benzyl alcohol, which is structurally similar to 3-(Difluoromethylthio)benzyl alcohol, has been studied extensively. One approach involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts on different support groups . This process could potentially be adapted for the synthesis of 3-(Difluoromethylthio)benzyl alcohol.


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethylthio)benzyl alcohol includes a benzyl group (a benzene ring attached to a CH2 group), a hydroxyl group (OH, which makes it an alcohol), and a difluoromethylthio group (SCF2H). The presence of these functional groups gives the molecule its unique physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group. Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .

Scientific Research Applications

Electrocatalytic Oxidation to Benzaldehyde

The oxidation of benzyl alcohols is a crucial reaction in organic synthesis. Traditional methods often rely on precious metals and environmentally unfriendly reagents. However, electrocatalytic oxidation, particularly electrochemical anodic oxidation, offers a sustainable alternative. Researchers have developed a copper monosubstituted phosphotungstate-based polyacrylate resin (Cu-LPOMs@PPAR) catalyst using 3D printing technology. This catalyst enables the efficient electrocatalytic oxidation of benzyl alcohol to benzaldehyde without external oxidants or reducing agents. The strategy achieves atom economy and reduces pollution, making it a promising avenue for heterogeneous catalysts in electrocatalytic oxidation processes .

Magnetic-Responsive Pickering Emulsions

Ferrite nanoparticles synthesized via a hydrothermal process have been employed as stabilizers and catalysts in Pickering emulsions for the oxidation of benzyl alcohol using H₂O₂. These nanoparticles exhibit higher catalytic performance in Pickering interfacial catalysis (PIC) than in acetonitrile. The use of magnetic-responsive emulsions opens up possibilities for controlled reactions and separation processes .

Selective Catalytic Oxidation

Selective oxidation of benzyl alcohol to benzaldehyde is essential in organic chemistry and industrial production. Researchers have explored various strategies for this transformation. Typically, benzyl alcohol and an internal standard (such as naphthalene) are added to a solvent (e.g., 1,4-dioxane) in a three-necked flask. The selective catalytic oxidation process can be further optimized to enhance efficiency and reduce reaction time .

Future Directions

The future directions for research on 3-(Difluoromethylthio)benzyl alcohol could involve further exploration of its synthesis, properties, and potential applications. For instance, the “benzyl alcohol route” has been highlighted as an elegant approach towards doped and multimetal oxide nanocrystals . This could potentially be adapted for the synthesis of 3-(Difluoromethylthio)benzyl alcohol and its derivatives.

properties

IUPAC Name

[3-(difluoromethylsulfanyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYPJWQSXQCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278678
Record name 3-[(Difluoromethyl)thio]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethylthio)benzyl alcohol

CAS RN

261944-22-3
Record name 3-[(Difluoromethyl)thio]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261944-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Difluoromethyl)thio]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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